molecular formula C17H20F3N3O4 B2798359 Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235280-74-6

Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2798359
CAS No.: 1235280-74-6
M. Wt: 387.359
InChI Key: VNTZYOJLIWJIPL-UHFFFAOYSA-N
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Description

Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a trifluoromethylphenyl-substituted acetamide moiety. Its structure includes:

  • A methyl carboxylate group at the 1-position of the piperidine ring.
  • A methylene-linked acetamido substituent at the 4-position, terminating in a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

methyl 4-[[[2-oxo-2-[2-(trifluoromethyl)anilino]acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O4/c1-27-16(26)23-8-6-11(7-9-23)10-21-14(24)15(25)22-13-5-3-2-4-12(13)17(18,19)20/h2-5,11H,6-10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTZYOJLIWJIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate, identified by CAS Number 1235280-74-6, is a complex organic compound with significant potential in biological and pharmacological research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H20_{20}F3_3N3_3O4_4
  • Molecular Weight : Approximately 387.36 g/mol
  • Structural Features : The compound contains a piperidine ring, an acetamido moiety, and a trifluoromethyl phenyl group, which contribute to its biological interactions.

Synthesis

The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm the structure and purity of the compound.

Research indicates that this compound may act as an enzyme inhibitor or receptor ligand . Similar compounds have demonstrated various biological activities, including:

  • Analgesic Effects : Potential modulation of opioid receptors.
  • Antimicrobial Activity : Exhibiting effectiveness against multidrug-resistant strains of bacteria.

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant biological activities. For instance, derivatives containing the trifluoromethyl group have been linked to enhanced potency in inhibiting matrix metalloproteinase (MMP)-1, which plays a crucial role in tissue remodeling and cancer progression .

Case Studies

  • Antimicrobial Activity : A study highlighted that compounds structurally related to this compound displayed activity against Staphylococcus aureus with MIC values ranging from 4–8 μg/mL .
  • Pharmacokinetics : Another investigation into similar compounds revealed favorable pharmacokinetic profiles, including moderate clearance rates and promising oral bioavailability. For example, a related compound demonstrated a Cmax_{max} of 592 ± 62 mg/mL and a half-life of 26.2 ± 0.9 hours .

Summary of Key Findings

Study FocusFindings
Antimicrobial ActivityEffective against MRSA; MIC values: 4–8 μg/mL .
Analgesic PotentialModulation of opioid receptors suggested .
PharmacokineticsCmax_{max}: 592 ± 62 mg/mL; t1/2_{1/2}: 26.2 ± 0.9 h .

Comparison with Similar Compounds

Ethyl 4-({(2-fluorophenyl)aminoacetyl}amino)-1-piperidinecarboxylate

Key Structural Differences :

Feature Target Compound Ethyl Analog
Ester Group Methyl carboxylate (COOCH₃) Ethyl carboxylate (COOCH₂CH₃)
Aromatic Substituent 2-(Trifluoromethyl)phenyl (strong electron-withdrawing) 2-Fluorophenyl (moderate electron-withdrawing)
Linker Methylene (-CH₂-) between piperidine and acetamido Direct attachment of acetamido to piperidine

Functional Implications :

  • Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, possibly prolonging half-life in vivo. However, the trifluoromethyl group in the target compound may counteract this by introducing steric hindrance to enzymatic degradation .
  • Binding Affinity : The methylene linker in the target compound may confer greater conformational flexibility, enabling better alignment with hydrophobic binding pockets in biological targets compared to the rigid acetamido linkage in the ethyl analog .

Other Piperidine-Based Analogs

These compounds often prioritize β-lactamase resistance or peptide bond mimicry, contrasting with the target compound’s focus on trifluoromethyl-driven electronic effects.

Q & A

Q. Yield Optimization Strategies :

  • Temperature Control : Maintain temperatures below 0°C during amide coupling to minimize side reactions .
  • Catalyst Screening : Test palladium or copper catalysts for piperidine functionalization .
  • Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for high-purity intermediates .

How should researchers characterize the structural and electronic properties of this compound to validate its synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm piperidine ring conformation, amide linkages, and trifluoromethyl group integration .
    • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and N-H bending (amide I/II bands) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (if crystalline) .

What in vitro biological assays are appropriate for initial screening of this compound’s therapeutic potential?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects .
  • Anticancer Screening :
    • MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293) .
  • Enzyme Inhibition :
    • Kinase/Protease Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition kinetics .

How can researchers analyze structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Structural Modifications :
    • Piperidine Substitution : Replace the methyl group with bulkier substituents (e.g., benzyl) to study steric effects .
    • Trifluoromethyl Position : Synthesize analogs with trifluoromethyl at para or meta positions on the phenyl ring .
  • Data Correlation :
    • QSAR Modeling : Use computational tools (e.g., CoMFA, Schrödinger) to correlate logP, polar surface area, and bioactivity .
    • Biological Data Comparison : Tabulate IC50_{50} values against structural variations (Table 1).

Q. Table 1. Example SAR for Analogs

Substituent PositionLogPIC50_{50} (μM)Activity Trend
2-(Trifluoromethyl)3.212.5High
4-(Trifluoromethyl)3.028.7Moderate
3-(Trifluoromethyl)3.545.2Low

What computational methods are suitable for predicting binding modes and target interactions?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Glide to dock the compound into active sites (e.g., kinase ATP-binding pockets) .
    • Validation : Compare docking poses with co-crystallized ligands (e.g., PDB: 3POZ) .
  • MD Simulations :
    • Protocol : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • Binding Energy Calculations :
    • MM/GBSA : Estimate ΔGbind_{bind} to rank affinity across analogs .

How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

  • Source Analysis :
    • Assay Variability : Compare protocols (e.g., cell passage number, serum concentration) between labs .
    • Compound Purity : Verify purity (>95% by HPLC) and exclude batch-to-batch variability .
  • Mechanistic Follow-Up :
    • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
    • Off-Target Screening : Profile against unrelated enzymes (e.g., cytochrome P450s) to rule out pan-assay interference .

What strategies mitigate discrepancies between in vitro and in vivo efficacy for this compound?

Methodological Answer:

  • ADME Profiling :
    • Permeability : Perform Caco-2 assays to predict intestinal absorption .
    • Metabolic Stability : Incubate with liver microsomes to estimate hepatic clearance .
  • Formulation Adjustments :
    • Solubility Enhancement : Use PEG-400 or cyclodextrins for in vivo dosing .
  • Pharmacodynamic Markers :
    • Biomarker Quantification : Measure target modulation (e.g., phosphorylated kinases) in plasma/tissue .

How can selective functionalization of the piperidine ring improve target specificity?

Methodological Answer:

  • Positional Isomerism :
    • C4 vs. C3 Substitution : Compare activity of methyl carboxylate at C4 (original compound) vs. C3 .
  • Protecting Groups :
    • Boc vs. Fmoc : Temporarily block secondary amines during synthesis to direct reactivity .
  • Post-Functionalization :
    • Click Chemistry : Introduce triazole moieties via azide-alkyne cycloaddition for library diversification .

What reactor design principles optimize large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry :
    • Microreactors : Use continuous flow systems for exothermic steps (e.g., amide coupling) to enhance control .
  • Catalytic Systems :
    • Heterogeneous Catalysts : Employ immobilized lipases for enantioselective ester hydrolysis .
  • Process Analytical Technology (PAT) :
    • In-line FTIR : Monitor reaction progress in real-time to prevent over-reaction .

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements :
    • Gloves/Coat : Nitrile gloves and lab coats to prevent dermal exposure .
  • Ventilation :
    • Fume Hoods : Use during weighing and reactions to avoid inhalation .
  • Waste Disposal :
    • Organic Waste Streams : Segregate halogenated byproducts (e.g., trifluoromethyl groups) for incineration .

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